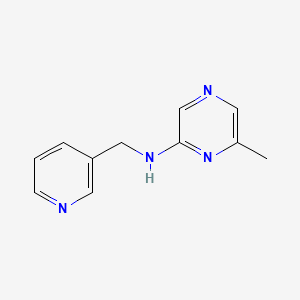

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine” is a versatile material with immense potential for scientific research. It has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Synthesis Analysis

The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Aplicaciones Científicas De Investigación

Fluorescence Sensing

A novel fluorescent dye, incorporating pyrazin-2-ylmethyl structures, has been synthesized and investigated for its ability to act as a sensor for the fluorescence detection of small inorganic cations (lithium, sodium, barium, magnesium, calcium, and zinc) in polar solvents. The mechanism relies on an electron transfer within the molecule, which is altered upon complexation with cations, leading to significant shifts in fluorescence. This property makes it useful for developing new sensors for biological and environmental applications (Mac et al., 2010).

Coordination Chemistry

Derivatives of pyrazin-2-ylmethyl compounds have been explored as ligands in coordination chemistry, offering both advantages and disadvantages compared to more widely investigated terpyridines. These compounds have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Anticancer Agents

Research has identified analogues substituted at the pyrazine ring as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), showing potential as anticancer agents. This underscores the role of such compounds in the development of targeted therapies for cancer treatment (Murphy et al., 2011).

Crystal Engineering

Pyrazin-2-ylmethyl compounds have been studied for their role in crystal engineering, particularly in the design of supramolecular structures. These studies focus on understanding the recurring patterns of hydrogen bonding and molecular interactions that can inform future crystal engineering strategies (Vishweshwar et al., 2002).

Propiedades

IUPAC Name |

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-9-5-13-8-11(15-9)14-7-10-3-2-4-12-6-10/h2-6,8H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQPKHCGTVYNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2669068.png)

![ethyl 2-(1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2669071.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one](/img/structure/B2669073.png)

![2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2669074.png)

![N-[Cyano(cyclohexyl)methyl]-3-(1-methylpyrazol-4-YL)propanamide](/img/structure/B2669080.png)

![2-(Chloromethyl)-5-[3-chloro-4-(3-methylsulfonylpropoxy)phenyl]-1,3-oxazole](/img/structure/B2669081.png)

![N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B2669082.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2669085.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2669086.png)

![5-allyl-N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669089.png)